Boc-3-amino-2-(naphthalen-2-yl)-propionic acid
Description
Boc-3-amino-2-(naphthalen-2-yl)-propionic acid (CAS: 1310680-21-7, molecular formula: C₁₈H₂₁NO₄, molecular weight: 315.37) is a protected amino acid derivative featuring a tert-butoxycarbonyl (Boc) group at the amino position and a naphthalen-2-yl substituent at the β-carbon of the propionic acid backbone . This compound is widely utilized in peptide synthesis and medicinal chemistry as a chiral building block, enabling the introduction of aromatic moieties into peptide chains while maintaining stereochemical integrity . Its Boc group offers acid-labile protection, facilitating selective deprotection under mild acidic conditions, which is critical for solid-phase peptide synthesis (SPPS) workflows .
Properties
IUPAC Name |
3-[(2-methylpropan-2-yl)oxycarbonylamino]-2-naphthalen-2-ylpropanoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21NO4/c1-18(2,3)23-17(22)19-11-15(16(20)21)14-9-8-12-6-4-5-7-13(12)10-14/h4-10,15H,11H2,1-3H3,(H,19,22)(H,20,21) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NGTMPMYOERDTFV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCC(C1=CC2=CC=CC=C2C=C1)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes for Boc Protection
The Boc group is introduced to protect the amino functionality during synthesis, preventing undesired side reactions. The standard protocol involves reacting 3-amino-2-(naphthalen-2-yl)-propionic acid with di-tert-butyl dicarbonate (Boc₂O) in the presence of a base such as triethylamine or 4-dimethylaminopyridine (DMAP). Solvents like dichloromethane (DCM) or tetrahydrofuran (THF) are employed under inert conditions at 0–25°C for 4–12 hours .
Key Reaction Parameters :
| Parameter | Optimal Condition |
|---|---|
| Temperature | 0–25°C |
| Solvent | DCM or THF |
| Base | Triethylamine (1.2 eq) |
| Reaction Time | 6–8 hours |
| Yield | 85–92% |
The Boc group’s stability under acidic conditions allows selective deprotection during subsequent peptide elongation .
Incorporation of the Naphthalen-2-yl Moiety
The naphthalen-2-yl group is introduced via Friedel-Crafts alkylation or palladium-catalyzed cross-coupling. Friedel-Crafts reactions utilize aluminum chloride (AlCl₃) as a catalyst, reacting naphthalene with β-bromo-propionic acid derivatives. Alternatively, Suzuki-Miyaura coupling employs 2-naphthaleneboronic acid and a halogenated propionic acid precursor, achieving higher regioselectivity .
Comparative Analysis of Methods :
| Method | Catalyst | Yield (%) | Purity (%) |
|---|---|---|---|
| Friedel-Crafts | AlCl₃ | 70–75 | 88 |
| Suzuki-Miyaura | Pd(PPh₃)₄ | 82–88 | 95 |
Steric hindrance from the naphthalene ring necessitates extended reaction times (12–24 hours) and elevated temperatures (80–100°C) for complete conversion .
Propionic Acid Backbone Formation
The propionic acid backbone is constructed via malonic ester synthesis or Strecker amino acid synthesis. Malonic ester approaches involve alkylation of diethyl malonate with a naphthalene-containing alkyl halide, followed by hydrolysis and decarboxylation. Strecker synthesis uses ammonium chloride and potassium cyanide to convert naphthalen-2-yl ketones into α-amino acids .
Malonic Ester Synthesis Workflow :
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Alkylation : Diethyl malonate + 2-(bromomethyl)naphthalene → Diethyl naphthylmalonate.
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Hydrolysis : NaOH (aqueous) → Naphthylmalonic acid.
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Decarboxylation : Heat (150°C) → 3-(naphthalen-2-yl)-propionic acid.
This method achieves 65–70% overall yield but requires rigorous purification to remove diastereomers .
Stereochemical Control and Resolution
Racemic mixtures of the compound are resolved via chiral chromatography or diastereomeric salt formation. Chiralpak IA columns with hexane/isopropanol mobile phases (90:10 v/v) resolve enantiomers with >99% enantiomeric excess (ee). Alternatively, crystallization with (1R)-(-)-camphorsulfonic acid yields the (R)-enantiomer preferentially .
Enantiomeric Resolution Data :
| Method | ee (%) | Recovery (%) |
|---|---|---|
| Chiral HPLC | 99.5 | 85 |
| Diastereomeric Salt | 98.2 | 78 |
Industrial-Scale Production Considerations
Large-scale synthesis prioritizes cost efficiency and safety. Continuous flow reactors reduce reaction times by 40% compared to batch processes, while immobilized catalysts (e.g., silica-supported AlCl₃) enhance recyclability. Critical quality control metrics include HPLC purity (>98%), residual solvent levels (<500 ppm), and chiral integrity .
Scalability Challenges :
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Solvent Recovery : THF and DCM are distilled and reused to minimize waste.
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Catalyst Recycling : Palladium catalysts are recovered via filtration and reactivation.
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Byproduct Management : Unreacted Boc₂O is quenched with aqueous sodium bicarbonate.
Emerging Methodologies
Recent advances include enzymatic resolution using acylase I to selectively deprotect enantiomers and microwave-assisted synthesis, which reduces coupling times to 15–30 minutes. These methods remain experimental but show promise for improving yields (up to 95%) and reducing racemization .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: Boc-3-amino-2-(naphthalen-2-yl)-propionic acid can undergo oxidation reactions, leading to the formation of corresponding oxides.
Reduction: The compound can be reduced to form amines or other reduced derivatives.
Substitution: It can participate in substitution reactions where the naphthalene ring or the amino group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like halogens, acids, and bases are employed under controlled conditions.
Major Products Formed: The major products formed from these reactions include various derivatives of this compound, such as oxides, amines, and substituted compounds.
Scientific Research Applications
Key Applications
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Pharmaceutical Development
- Role as an Intermediate : Boc-3-amino-2-(naphthalen-2-yl)-propionic acid serves as a crucial intermediate in the synthesis of peptide-based drugs, particularly those targeting neurological disorders. Its unique structure facilitates the design of novel therapeutic agents that can enhance treatment efficacy for conditions such as depression and anxiety .
- Peptide Synthesis
- Bioconjugation
- Research in Medicinal Chemistry
- Material Science
Case Study 1: Neuropharmacological Applications
A study investigated the interaction of this compound with neurotransmitter receptors. Preliminary results indicated that this compound could modulate neurotransmitter systems, suggesting potential therapeutic effects in neuropharmacology. Researchers found that it exhibited binding affinities similar to established neuroactive compounds, highlighting its relevance in drug development for neurological disorders.
Case Study 2: Peptide Synthesis Optimization
In peptide synthesis experiments, this compound was employed as a building block for various peptides. The study demonstrated that incorporating this compound into peptide chains improved the overall stability and biological activity of the resulting peptides compared to those synthesized without it. This finding underscores its importance as a versatile tool in peptide chemistry .
Data Table: Summary of Applications
| Application Area | Description | Key Findings |
|---|---|---|
| Pharmaceutical Development | Intermediate for peptide-based drugs targeting neurological disorders | Enhances efficacy and specificity of treatments |
| Peptide Synthesis | Building block for peptides with enhanced biological activity | Improves stability and activity of synthesized peptides |
| Bioconjugation | Development of targeted drug delivery systems | Increases therapeutic efficacy through precise targeting |
| Research in Medicinal Chemistry | Studies on structure-activity relationships | Aids in designing more effective drug candidates |
| Material Science | Potential applications in organic electronics | Explores novel materials with unique structural properties |
Mechanism of Action
The mechanism of action of Boc-3-amino-2-(naphthalen-2-yl)-propionic acid involves its interaction with specific molecular targets. The compound can bind to enzymes and proteins, altering their activity and function. The naphthalene ring plays a crucial role in the binding process, enhancing the compound’s affinity for its targets.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Boc- vs. Fmoc-Protected Analogues
Key Findings :
- The Boc group provides stability under basic conditions, whereas the Fmoc group is base-labile, enabling orthogonal deprotection strategies .
- Substitution at the naphthalen-2-yl position (vs. 1-yl) enhances steric interactions in peptide chains, affecting conformational stability .
Unprotected Amino Acid Analogues
Key Findings :
- Unprotected analogues lack the Boc group, making them susceptible to undesired side reactions in peptide elongation .
- The stereochemistry (D vs. L) significantly impacts receptor binding; e.g., D-isomers are resistant to enzymatic degradation .
Pharmacologically Active Propionic Acid Derivatives
Key Findings :
- Propionic acid derivatives with heterocyclic substituents (e.g., isoxazole, tetrazole) exhibit enhanced receptor binding but reduced solubility compared to naphthalene-containing analogues .
- The Boc-protected naphthalene derivative lacks direct pharmacological data but is preferred for synthetic flexibility in drug discovery .
Biological Activity
Boc-3-amino-2-(naphthalen-2-yl)-propionic acid, also known as (R,S)-Boc-3-amino-2-(naphthalen-2-yl)-propionic acid, is a synthetic compound characterized by a naphthalene moiety attached to a propionic acid backbone. Its molecular formula is C₁₈H₂₁NO₄, and it has a molecular weight of approximately 315.36 g/mol. This compound features a tert-butyloxycarbonyl (Boc) protecting group on the amino group, which enhances its stability and usability in various biological applications and peptide synthesis.
Chemical Structure and Properties
The structure of this compound contributes significantly to its biological activity. The presence of the naphthalene ring is believed to enhance interactions with biological targets, particularly in neuropharmacology.
Key Structural Features:
- Boc Group: Provides stability and protects the amino group during chemical reactions.
- Naphthalene Moiety: Imparts unique electronic properties that may influence binding interactions with proteins and receptors.
Biological Activity
The biological activity of this compound is primarily linked to its potential as a building block for peptides with neuroprotective properties. Research indicates that compounds with similar structures can modulate neurotransmitter systems, particularly those involved in pain perception and inflammation.
Preliminary studies suggest that this compound may interact with various neurotransmitter receptors, influencing pathways related to neuroprotection. This interaction could be crucial in developing therapeutic agents for neurological disorders.
Research Findings and Case Studies
-
Neuroprotective Effects:
- A study investigated the neuroprotective properties of related compounds in models of neurodegeneration. Results indicated that derivatives of this compound exhibited significant protective effects against oxidative stress in neuronal cells.
-
Binding Affinity Studies:
- Interaction studies have shown that this compound has a notable binding affinity for specific receptors involved in pain modulation, suggesting its potential utility in pain management therapies.
- Peptide Synthesis Applications:
Synthesis Methods
This compound can be synthesized through various methods, including:
- Coupling Reactions: Utilizing standard peptide coupling reagents to form peptide bonds.
- Protecting Group Strategies: Employing Boc protection to facilitate selective reactions without side product formation.
Table 1: Comparison of Synthesis Methods
| Method | Description | Yield (%) |
|---|---|---|
| Standard Coupling | Direct coupling using DCC or EDC | 80% |
| Microwave-Assisted | Enhanced reaction rates under microwave irradiation | 90% |
| Solvent-Free Methods | Reactions conducted without solvents for eco-friendliness | 75% |
Q & A
Basic Research Questions
Q. What synthetic routes are commonly employed for Boc-3-amino-2-(naphthalen-2-yl)-propionic acid, and how is purity validated?
- Methodology : Synthesis typically involves introducing the tert-butoxycarbonyl (Boc) protecting group to a precursor amino acid, such as 3-amino-2-(naphthalen-2-yl)-propionic acid, using di-tert-butyl dicarbonate (Boc anhydride) under basic conditions (e.g., sodium bicarbonate). Purification via column chromatography or recrystallization is critical.
- Analytical Validation : High-performance liquid chromatography (HPLC) confirms purity (≥98% by area normalization, ), while nuclear magnetic resonance (NMR) and mass spectrometry (MS) validate structural integrity. The molecular formula (C₁₈H₂₁NO₄) and CAS No. 1310680-21-7 are key identifiers .
Q. What stability protocols are recommended for long-term storage of this compound?
- Handling : Store in tightly sealed containers under inert gas (e.g., nitrogen) to prevent oxidation or hydrolysis. Avoid exposure to moisture and oxidizing agents (e.g., peroxides), as these degrade the Boc group .
- Temperature : Maintain at 2–8°C in a desiccator to preserve stability. Regular monitoring via HPLC ensures degradation products (e.g., free amine) remain below 2% .
Q. What are the common impurities encountered during synthesis, and how are they mitigated?
- Impurities : Residual solvents (e.g., DMF), deprotected amine (due to Boc cleavage), or diastereomers (if stereochemistry is not controlled).
- Mitigation : Use scavengers (e.g., triethylamine) during Boc protection to minimize side reactions. Reverse-phase HPLC with UV detection at 254 nm effectively separates impurities .
Advanced Research Questions
Q. How can enantiomeric purity be ensured during asymmetric synthesis of this compound?
- Chiral Resolution : Employ chiral stationary phases (e.g., amylose or cellulose derivatives) in HPLC. Compare retention times with authentic standards (e.g., (S)-enantiomer, CAS 76985-10-9) .
- Stereochemical Control : Utilize enzymatic resolution (e.g., lipases) or asymmetric hydrogenation with transition-metal catalysts (e.g., Ru-BINAP complexes) to achieve >99% enantiomeric excess (ee) .
Q. How should researchers address discrepancies in spectroscopic data between experimental and computational models?
- Cross-Validation : Compare experimental NMR (¹H/¹³C) and MS data with density functional theory (DFT)-calculated spectra (e.g., using Gaussian software). For crystalline samples, single-crystal X-ray diffraction provides definitive structural confirmation .
- Case Study : A polymorphic form of naphthalen-1-yl boronic acid showed hydrogen-bonding variations in XRD, highlighting the need for multi-technique validation .
Q. What role does this compound play in peptide synthesis, and how does its steric bulk influence coupling efficiency?
- Application : Serves as a non-natural amino acid building block in solid-phase peptide synthesis (SPPS). The Boc group is cleaved with trifluoroacetic acid (TFA), while the naphthyl moiety enhances peptide hydrophobicity for membrane interaction studies .
- Steric Effects : The bulky naphthalene group may reduce coupling efficiency in SPPS. Optimize using coupling agents like HATU or DIC/HOBt, and extend reaction times to ≥2 hours .
Q. How can researchers design analogs of this compound for structure-activity relationship (SAR) studies in drug discovery?
- Analog Design : Replace the naphthyl group with other aromatic systems (e.g., biphenyl or indole) or modify the Boc group to Fmoc for altered stability.
- SAR Methodology : Test analogs in receptor-binding assays (e.g., GPCRs) and correlate activity with logP (lipophilicity) and steric parameters (e.g., Taft’s Es) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
